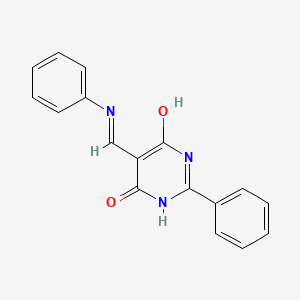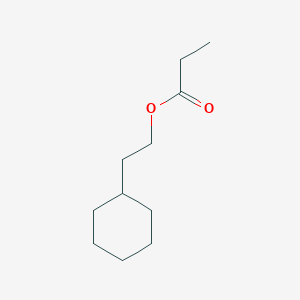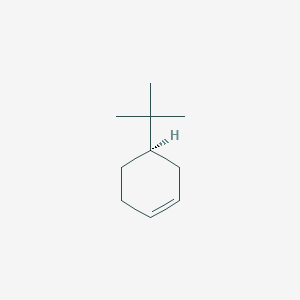![molecular formula C14H32GeS2 B14594607 {1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane CAS No. 61264-59-3](/img/structure/B14594607.png)
{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane is an organogermanium compound characterized by the presence of germanium bonded to a triethyl group and a 1,2-bis(propan-2-ylsulfanyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane typically involves the reaction of germanium tetrachloride with triethylgermanium hydride in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The intermediate product is then reacted with 1,2-bis(propan-2-ylsulfanyl)ethane in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form germanium hydrides.
Substitution: The triethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions are typically carried out in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Germanium dioxide and other germanium oxides.
Reduction: Germanium hydrides.
Substitution: Various alkyl or aryl substituted germanium compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, {1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane is used as a precursor for the synthesis of other organogermanium compounds. It is also used in the study of germanium’s chemical properties and reactivity.
Biology
In biological research, this compound is investigated for its potential biological activity and its interactions with biological molecules. It is also studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in various medical treatments.
Industry
In the industrial sector, this compound is used in the production of semiconductors and other electronic materials. Its unique properties make it suitable for use in advanced electronic devices.
Mécanisme D'action
The mechanism of action of {1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. It can also affect cellular processes by modulating signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(trimethyl)germane
- {1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(tributyl)germane
Uniqueness
{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane is unique due to its specific combination of germanium with triethyl and 1,2-bis(propan-2-ylsulfanyl)ethyl groups. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and potential.
Propriétés
Numéro CAS |
61264-59-3 |
|---|---|
Formule moléculaire |
C14H32GeS2 |
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
1,2-bis(propan-2-ylsulfanyl)ethyl-triethylgermane |
InChI |
InChI=1S/C14H32GeS2/c1-8-15(9-2,10-3)14(17-13(6)7)11-16-12(4)5/h12-14H,8-11H2,1-7H3 |
Clé InChI |
PUYKVYPBISTTCM-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)C(CSC(C)C)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14594528.png)
![3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one](/img/structure/B14594534.png)
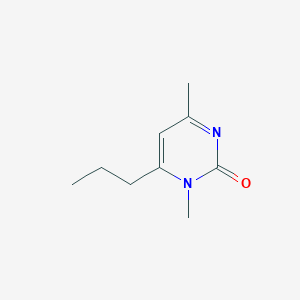


![4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14594565.png)


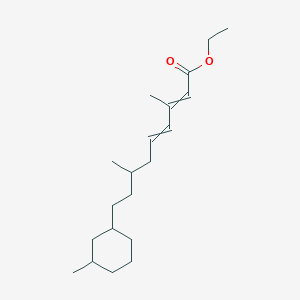
![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)

